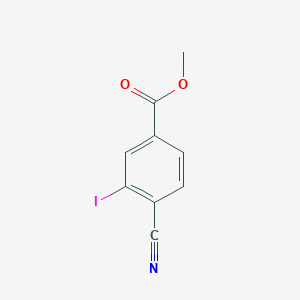

Methyl 4-cyano-3-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-cyano-3-iodobenzoate is an organic compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 of the benzene ring are replaced by iodine and cyano groups, respectively, and the carboxylic acid group is esterified with methanol.

Méthodes De Préparation

Methyl 4-cyano-3-iodobenzoate can be synthesized through various methods. One common synthetic route involves the iodination of methyl 4-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position of the benzene ring . Another method involves the esterification of 4-cyano-3-iodobenzoic acid with methanol in the presence of an acid catalyst .

Analyse Des Réactions Chimiques

Methyl 4-cyano-3-iodobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Applications De Recherche Scientifique

Methyl 4-cyano-3-iodobenzoate has various applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 4-cyano-3-iodobenzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by transition metals like palladium . In biological systems, the cyano group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity .

Comparaison Avec Des Composés Similaires

Methyl 4-cyano-3-iodobenzoate can be compared with other similar compounds such as:

Methyl 4-iodobenzoate: This compound lacks the cyano group, making it less versatile in certain chemical reactions.

Methyl 4-cyanobenzoate: This compound lacks the iodine atom, which limits its use in coupling reactions.

Methyl 3-iodobenzoate: This compound has the iodine atom at a different position, which can affect its reactivity and the types of reactions it can undergo.

This compound is unique due to the presence of both the iodine and cyano groups, which provide a combination of reactivity and functionality that is valuable in various chemical and biological applications .

Activité Biologique

Methyl 4-cyano-3-iodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H8INO2 and a molecular weight of approximately 285.08 g/mol. The compound features a cyano group (-CN) and an iodine atom (I) attached to a benzoate structure, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The cyano group enhances electrophilicity, allowing for nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This interaction can lead to the formation of active metabolites that influence cellular processes, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Its structural features make it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable case study involved treating HeLa cells with varying concentrations of the compound. The results demonstrated a dose-dependent increase in cell death, with an IC50 value of approximately 15 µM. This indicates its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : Reacting methyl benzoate with potassium cyanide and iodine in a suitable solvent.

- Diazotization Reaction : Starting from an amino derivative, followed by diazotization and subsequent substitution reactions.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multidrug-resistant bacterial strains. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

Case Study 2: Cancer Cell Apoptosis

Another significant study focused on the effects of this compound on breast cancer cell lines. The compound was shown to activate caspase pathways, leading to increased apoptosis rates compared to untreated controls.

Propriétés

IUPAC Name |

methyl 4-cyano-3-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKAZHVRMXXYSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.